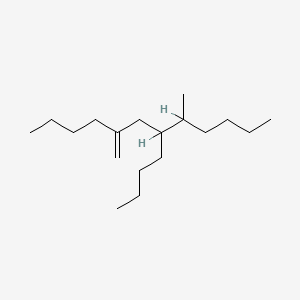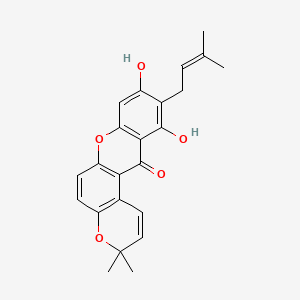
2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 250-798-1: es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto es reconocido por sus propiedades únicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de EINECS 250-798-1 implica rutas sintéticas y condiciones de reacción específicas. Estos métodos están diseñados para garantizar la pureza y estabilidad del compuesto. Las rutas sintéticas suelen implicar:
Materiales de partida: La selección de materiales de partida de alta pureza es crucial.
Condiciones de reacción: Se mantienen la temperatura, la presión y los niveles de pH controlados para facilitar las reacciones químicas deseadas.
Catalizadores y Reactivos: Se utilizan catalizadores y reactivos específicos para mejorar la eficiencia y el rendimiento de la reacción.
Métodos de Producción Industrial
En entornos industriales, la producción de EINECS 250-798-1 se amplía para satisfacer las demandas comerciales. Los métodos industriales incluyen:
Procesamiento por lotes: Este método implica la producción del compuesto en grandes lotes, asegurando la coherencia y la calidad.
Procesamiento continuo: Un método más eficiente en el que el compuesto se produce de forma continua, lo que reduce el tiempo de producción y los costes.
Control de calidad: Se implementan estrictas medidas de control de calidad para garantizar que el compuesto cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de Reacciones
EINECS 250-798-1 sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto reacciona con agentes oxidantes para formar productos oxidados.
Reducción: Las reacciones de reducción implican la ganancia de electrones, lo que lleva a formas reducidas del compuesto.
Sustitución: En las reacciones de sustitución, un grupo funcional en el compuesto es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Solventes orgánicos como etanol, metanol y acetona.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo:
Oxidación: Formación de óxidos y peróxidos.
Reducción: Formación de derivados reducidos.
Sustitución: Formación de compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
EINECS 250-798-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se emplea en estudios biológicos para comprender los procesos y mecanismos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas y aplicaciones en el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos industriales, incluidos polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de EINECS 250-798-1 implica su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos mediante:
Unión a receptores: Se une a receptores específicos en la superficie celular, desencadenando una cascada de eventos intracelulares.
Modulación de la actividad enzimática: El compuesto puede modular la actividad de las enzimas involucradas en diversas vías bioquímicas.
Influencia en la expresión génica: Puede influir en la expresión de ciertos genes, lo que lleva a cambios en las funciones celulares.
Comparación Con Compuestos Similares
EINECS 250-798-1 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:
EINECS 203-770-8: Conocido por sus distintas propiedades químicas y aplicaciones.
EINECS 234-985-5: Se utiliza en diferentes aplicaciones industriales y de investigación.
EINECS 239-934-0: Reconocido por su reactividad y aplicaciones únicas.
La singularidad de EINECS 250-798-1 radica en su estructura química específica y la gama de aplicaciones que ofrece en diversos campos científicos.
Propiedades
Número CAS |
31775-17-4 |
|---|---|
Fórmula molecular |
C36H34Cl2N6O6 |
Peso molecular |
717.6 g/mol |
Nombre IUPAC |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-ethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H34Cl2N6O6/c1-5-49-31-13-9-7-11-29(31)39-35(47)33(21(3)45)43-41-27-17-15-23(19-25(27)37)24-16-18-28(26(38)20-24)42-44-34(22(4)46)36(48)40-30-12-8-10-14-32(30)50-6-2/h7-20,33-34H,5-6H2,1-4H3,(H,39,47)(H,40,48) |
Clave InChI |
LJUPKWWNSAQNRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


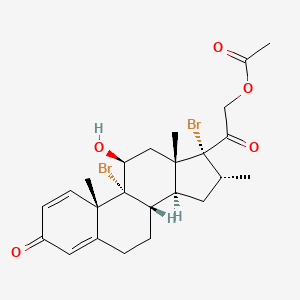
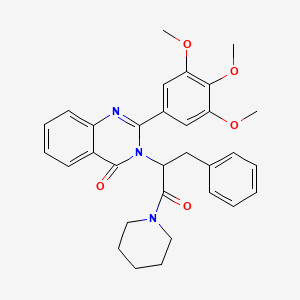
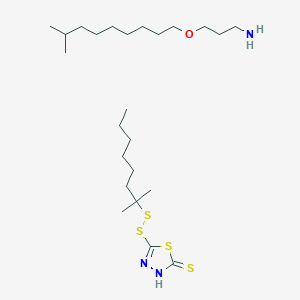

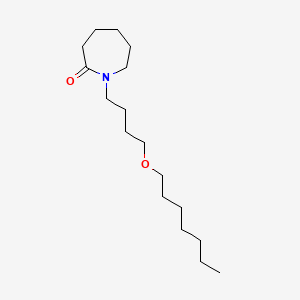
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
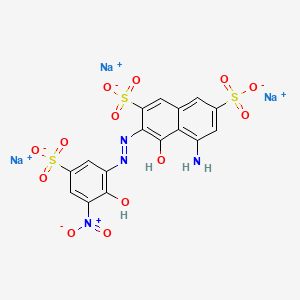
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)


